6-Fluoro-4-hydrazinoquinoline
Overview
Description
6-Fluoro-4-hydrazinoquinoline is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection of Pathogenic Bacteria
Fluorogenic enzyme substrates, synthesized by coupling aminonaphthalenesulfonamides or 6-hydrazinobenz[de]isoquinoline-1,3-diones with β-alanine, have shown potential for the detection of pathogenic bacteria. The synthesized amines and hydrazines, and their amide, hydrazide, and hydrazone derivatives, exhibited promising photophysical properties for bacterial detection when incorporated into Columbia agar (Luo et al., 2016).
Liquid Chromatographic Analyses
The use of 4,7-phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the LC separation of amino acids was investigated. This approach proved suitable for the quality control of dosage forms, highlighting the versatility of fluoroquinoline derivatives in analytical chemistry (Gatti et al., 2002).
Fluorogenic Histochemical Substrates
Fluorogenic substrates based on 6-hydrazino-1H-benzo[de]isoquinoline-1,3(2H)-dione were synthesized for localizing enzyme activities in mammalian tissue sections. These substrates reveal enzyme locations with high precision, avoiding background noise, which can be valuable for in situ studies of enzymes in both norm and pathology (Ivanov et al., 2009).
Antimicrobial and Antifungal Activities
Synthesized fluoroquinolone-based 4-thiazolidinones showed significant antifungal and antibacterial activities, indicating the potential of these compounds in developing new therapeutic agents. The structural modifications of these compounds highlight their broad-spectrum antimicrobial properties (Patel & Patel, 2010).
Properties
IUPAC Name |
(6-fluoroquinolin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJGCOWFOYAATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588888 | |
Record name | 6-Fluoro-4-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49612-09-1 | |
Record name | 6-Fluoro-4-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.